molecular formula C10H10N2O2 B586059 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid CAS No. 7546-50-1

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Cat. No.: B586059
CAS No.: 7546-50-1
M. Wt: 190.202
InChI Key: UZRGDKPJTFSVNZ-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the appropriate positions. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Functionalization: Introduction of the acetic acid moiety at the 3-position of the pyrrolo[2,3-b]pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow chemistry and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the core structure and exhibit similar biological activities.

    Pyrrolopyrazine derivatives: These compounds also feature a fused pyrrole ring and are investigated for their medicinal properties.

Uniqueness

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular targets makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-8(5-9(13)14)7-3-2-4-11-10(7)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRGDKPJTFSVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678009
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7546-50-1
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7546-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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